N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-12-13-19(14-17(16)2)25-22(28)15-27-21-11-7-6-10-20(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYECWPHUGCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial and antioxidant activities, as well as relevant case studies and synthesis methodologies.
1. Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
Key Steps in Synthesis:
- Formation of the Quinazoline Core: The quinazoline structure is synthesized through cyclization reactions involving appropriate anilines and isocyanides.
- Substitution Reactions: The introduction of the 3,4-dimethylphenyl group is achieved via electrophilic aromatic substitution or cross-coupling methods.
The overall synthetic route may include:
- Preparation of 2-amino-4-phenylquinazoline.
- Acetylation to form the acetamide derivative.
- Final purification through recrystallization or chromatography.
2.1 Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives of quinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
| Compound | Zone of Inhibition (cm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenyl...) | 1.1 (Proteus vulgaris) | 80 |
| N-(4-chlorophenyl)-2-(4-oxo-2-phenyl...) | 1.4 (Bacillus subtilis) | 65 |
| Ciprofloxacin (Standard) | 1.5 | 20 |
These results indicate that the compound shows promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
2.2 Antioxidant Activity
In addition to antibacterial properties, this compound has been evaluated for its antioxidant potential. Compounds with similar structures have demonstrated significant antioxidant activity through various assays such as DPPH and ABTS.
Table 2: Antioxidant Activity Results
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenyl...) | 45 | 30 |
| Standard Antioxidant (Ascorbic Acid) | 25 | 15 |
The antioxidant activity suggests that this compound could be beneficial in preventing oxidative stress-related diseases .
3. Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Antibacterial Efficacy: A study highlighted the synthesis and evaluation of various quinazoline derivatives against bacterial strains, showing that specific substitutions enhance antibacterial activity significantly .
- Antioxidant Mechanisms: Research has indicated that quinazoline derivatives exhibit metal-chelating properties alongside antioxidant activity, which may contribute to their overall efficacy in biological systems .
Q & A
Q. What are the key synthetic routes for preparing N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, and what are common challenges in its purification?
The synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and coupling with acetamide derivatives. For example, similar compounds are synthesized via oxidation of thiourea intermediates (e.g., using hydrogen peroxide) followed by coupling with substituted acetamides using reagents like N,N′-carbonyldiimidazole (CDI) . Purification often requires column chromatography or recrystallization, with challenges arising from byproducts like unreacted starting materials or regioisomers. Impurities can be mitigated by optimizing reaction stoichiometry and solvent systems (e.g., dichloromethane or DMF) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Structural confirmation relies on a combination of:
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyls (δ ~170 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms hydrogen-bonding motifs (e.g., N–H⋯O interactions forming R₂²(8) dimers) . Discrepancies in spectroscopic data (e.g., unexpected splitting) may indicate conformational flexibility or crystallographic packing effects .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Common assays include:
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/absorbance-based readouts.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines.
- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, though in vitro neuronal models (e.g., patch-clamp for ion channel modulation) are preferred for early screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the quinazolinone-acetamide coupling step?
Optimization strategies include:
- Coupling agents : HATU or EDCI/HOBt systems enhance amide bond formation efficiency compared to CDI, reducing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require strict anhydrous conditions.
- Temperature control : Reactions performed at 0–5°C minimize decomposition of acid-labile groups .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
Tools like SwissADME or pkCSM can predict:
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence bioactivity?
SAR studies on analogous compounds show:
- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance target binding but may reduce solubility.
- Methyl or methoxy groups improve metabolic stability but can lower potency.
- Steric effects : Bulky substituents at the 3,4-positions of the phenyl ring may hinder target engagement .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Dynamic NMR : Detects conformational exchange in solution (e.g., ring flipping) that X-ray structures may not capture.
- DFT calculations : Validate whether observed crystal packing aligns with the lowest-energy conformation in solution .
- Multi-temperature XRD : Identifies thermal motion artifacts affecting bond-length measurements .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address low reproducibility in biological assays?
- Controls : Include reference compounds (e.g., known inhibitors) and vehicle-only groups.
- Replicates : Minimum triplicate measurements with independent compound batches.
- Blinding : Reduce bias in data interpretation, especially in subjective endpoints (e.g., histopathology) .
Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?
- HPLC-MS : Detects impurities at ppm levels; C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) are standard.
- ICP-MS : For heavy metal contamination (e.g., Pd from coupling reactions).
- 1H-NMR with suppression pulses : Enhances sensitivity for low-abundance signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
